3-(7-chloro-5-oxo-1-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide
Description
The compound 3-(7-chloro-5-oxo-1-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide is a triazoloquinazoline derivative characterized by:
- A fused [1,2,4]triazolo[4,3-a]quinazolin-5-one core with a 7-chloro substituent.
- An N-isopropylpropanamide side chain at position 3, influencing lipophilicity and solubility.
Properties
IUPAC Name |
3-[1-(2-anilino-2-oxoethyl)sulfanyl-7-chloro-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6O3S/c1-14(2)25-19(31)10-11-29-21(33)17-12-15(24)8-9-18(17)30-22(29)27-28-23(30)34-13-20(32)26-16-6-4-3-5-7-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,25,31)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOWERZDUGYEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Triazoloquinazoline Family
Methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido)-3-methylbutanoate (Compound 8, )
- Key Features : Methyl ester side chain, valine-derived substituent.
- Molecular Weight : 374.45 (vs. ~534.0 for the target compound).
- Melting Point : 94–95°C, indicating moderate crystallinity compared to the target compound (unreported).
- Synthesis: Prepared via amino acid ester hydrochlorides, highlighting a modular approach to side-chain diversification .
3-(1-((2-((Furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide ()
- Key Features : Furan-2-ylmethyl group, isobutylpropanamide.
- Molecular Weight: 482.6 (lower than the target compound due to absence of chlorine and phenylamino groups).
- Structural Insight : The furan moiety may enhance π-π stacking, while the isobutyl group increases steric bulk compared to the target’s isopropyl chain .
Heterocyclic Analogues with Varied Cores
Triazolo-Thiadiazoles ()
- Core Structure : [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
- Key Features: Substituted phenyl groups (e.g., 4-NO₂, 3-Cl) at R1.
- Biological Activity : Demonstrated heparanase inhibition (IC₅₀: 1.2–8.7 µM) and anti-metastatic effects in murine models.
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide ()
- Core Structure : Thiadiazole-triazine hybrid.
- Key Features : Trichloroethyl group, acetamide side chain.
- Melting Point : 503–504°C, suggesting high thermal stability due to halogenation.
- Synthesis : Cyclization via concentrated sulfuric acid, a harsher method compared to triazoloquinazoline syntheses .
Substituted Imidazoquinazolines ()
N-(4-Chloro-2-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide
- Core Structure : Imidazo[1,2-c]quinazoline.
- Key Features : Chloro-fluorophenyl group, propanamide chain.
- Molecular Weight : 493.0, closer to the target compound.
Comparative Data Table
*Inferred formula based on structural analysis.
Key Research Findings and Implications
Electronic vs. Structural Similarity : While the target compound shares isoelectronic features with triazolo-thiadiazoles (e.g., electron-withdrawing substituents), its triazoloquinazoline core provides distinct geometry, likely influencing binding modes in biological targets .
Role of Halogenation: The 7-chloro group in the target compound may enhance metabolic stability and target affinity compared to non-halogenated analogues like those in .
Side-Chain Optimization : The isopropylpropanamide chain balances lipophilicity and solubility, contrasting with the polar ester groups in ’s compounds, which may improve bioavailability .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, typically starting from triazoloquinazoline precursors. Key steps include:
- Thioether linkage formation : Use of sulfur-containing reagents (e.g., thiols) under reflux with solvents like dimethylformamide (DMF) or dioxane .
- Amidation : Coupling with N-isopropylpropanamide using triethylamine as a catalyst .
- Optimization factors : Temperature (60–100°C), reaction time (6–24 hours), and solvent polarity significantly impact yield and purity. Design of Experiments (DoE) can systematically optimize these parameters .
Q. Example Reaction Conditions from Literature
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Thioether formation | DMF | Triethylamine | 80 | 72 | |
| Amidation | Dioxane | None | 60 | 68 |
Q. Which characterization techniques are critical for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., chloro, thioether) and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Determines purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 533.1 g/mol as per ).
- X-ray Crystallography : Resolves 3D conformation of the triazoloquinazoline core .
Q. How should researchers design initial biological activity screens?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using IC₅₀ dose-response curves .
- Control groups : Compare with structurally similar triazoloquinazolines (e.g., 4-chlorobenzyl derivatives) to benchmark activity .
- Selectivity screening : Evaluate toxicity in non-cancerous cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve efficacy?
Q. SAR Insights from Analogous Compounds
| Substituent | Biological Activity (IC₅₀, μM) | Key Finding | Source |
|---|---|---|---|
| 7-Chloro | 0.45 (MCF-7) | Optimal halogen positioning | |
| 4-Fluorobenzyl | 1.2 (HeLa) | Improved solubility |
Q. What mechanistic studies elucidate the compound’s mode of action?
Q. How can stability and solubility challenges be addressed during formulation?
Q. What strategies resolve contradictions in biological activity data?
- Reproducibility checks : Validate assays across multiple labs with standardized protocols .
- Substituent analysis : Test if conflicting results arise from minor structural differences (e.g., chloro vs. methoxy groups) .
- Computational modeling : Identify confounding factors (e.g., metabolic pathways) using QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
